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Introduction

Sirtuins (SIRTs) are a class of NAD+-dependent lysine deacylases that play crucial roles in
various cellular processes, including metabolic regulation, DNA repair, and stress response.|[1]
[2] Among the seven mammalian sirtuins, Sirtuin 2 (Sirt2) has emerged as a significant
therapeutic target for neurodegenerative diseases, cancer, and inflammatory disorders. To
facilitate the study of Sirt2 function and the development of novel inhibitors, highly specific and
sensitive molecular tools are required. SirReall is a potent and selective inhibitor of Sirt2.[3][4]
This document provides detailed application notes and protocols for the use of SirReall-O-
propargyl, a derivative of SirReall functionalized with a terminal alkyne. This modification
allows for the covalent attachment of a variety of reporter molecules, including fluorophores, via
copper(l)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry.” The resulting
fluorescent probes are powerful tools for imaging Sirt2 activity and distribution in vitro and in
living cells.

Principle of the Technology

The SirReall-O-propargyl probe is an activity-based probe (ABP) designed to covalently label
active Sirt2 enzymes. The core of the probe, the SirReall scaffold, provides high affinity and
selectivity for Sirt2.[3] The propargyl group serves as a bioorthogonal handle, which does not
interfere with the biological system until it is specifically reacted with an azide-containing
molecule. By "clicking" an azide-functionalized fluorophore to the SirReall-O-propargyl probe
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after it has bound to Sirt2, researchers can visualize the location and quantify the abundance of
active Sirt2. This two-step approach offers versatility in the choice of fluorophore and minimizes
potential interference from a bulky dye during the initial binding event.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative SirReall-O-
propargyl-based fluorescent probe, here exemplified by conjugation to an azide-modified
fluorescein dye. Please note that specific values may vary depending on the chosen
fluorophore and experimental conditions.

Parameter Value Reference
SirReall IC50 for Sirt2 705 uM

Excitation Wavelength (Aex) 490 nm

Emission Wavelength (Aem) 520 nm

Fluorescence Enhancement
o >10-fold
(upon binding)

Optimal Probe Concentration
] 3-10 uM
for Cellular Imaging

Incubation Time for Cellular
) 10 - 30 minutes
Labeling

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Sirt2 inhibition by SirReall and the
experimental workflow for using a SirReall-O-propargyl-based fluorescent probe.
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Figure 1: Mechanism of Sirt2 inhibition by SirReall.
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Figure 2: General workflow for cellular imaging.
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Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Sirt2

This protocol describes the labeling of purified, recombinant Sirt2 with a SirReall-O-propargyl
probe followed by fluorescent detection via click chemistry.

Materials:

Recombinant human Sirt2

o SirReall-O-propargyl probe (1 mM stock in DMSO)

e NAD+ (10 mM stock in assay buffer)

e Assay Buffer: 50 mM Tris-HCI, pH 8.0, 150 mM NaCl, 1 mM DTT

o Azide-fluorophore (e.g., Azide-Fluor 545, 1 mM stock in DMSOQO)

o Copper(ll) sulfate (CuSO4, 50 mM stock in water)

o Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water, freshly prepared)

e Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA, 10 mM stock in DMSO)
e 4X SDS-PAGE loading buffer

Deionized water

Procedure:

 In a microcentrifuge tube, prepare the labeling reaction by combining:

o

Recombinant Sirt2 (to a final concentration of 1-5 puM)

[¢]

NAD+ (to a final concentration of 500 uM)

[¢]

SirReal1-O-propargyl probe (to a final concentration of 10 uM)

[e]

Assay buffer to a final volume of 20 pL.
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e |ncubate the reaction at 37°C for 30 minutes.

e Prepare the click chemistry reaction mix. For each 20 uL labeling reaction, mix:

[¢]

1 pL Azide-fluorophore (1 mM stock)

[¢]

1 pL CuS0O4 (50 mM stock)

[e]

1 pL TCEP (50 mM stock)

o

1 uL TBTA (10 mM stock)

e Add 4 pL of the click chemistry reaction mix to the labeling reaction.
 Incubate at room temperature for 1 hour, protected from light.

o Stop the reaction by adding 8 pL of 4X SDS-PAGE loading buffer.

e Boil the sample at 95°C for 5 minutes.

e Resolve the proteins by SDS-PAGE.

 Visualize the fluorescently labeled Sirt2 using an in-gel fluorescence scanner with
appropriate excitation and emission filters.

Protocol 2: Fluorescent Labeling of Sirt2 in Cultured
Cells

This protocol details the procedure for labeling and visualizing active Sirt2 in mammalian cells.

Materials:

Mammalian cells cultured on glass-bottom dishes or coverslips

Complete cell culture medium

SirReal1-O-propargyl probe (1 mM stock in DMSO)

Phosphate-buffered saline (PBS)
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» Fixative solution (e.g., 4% paraformaldehyde in PBS)

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

 Click chemistry reaction mix (as prepared in Protocol 1)

o Hoechst 33342 or DAPI for nuclear counterstaining (optional)

e Mounting medium

Procedure:

o Treat cells with the desired experimental conditions.

o Add the SirReall-O-propargyl probe directly to the cell culture medium to a final
concentration of 5-10 uM.

e |ncubate the cells at 37°C in a CO2 incubator for 30 minutes.

e Wash the cells three times with warm PBS to remove the unbound probe.

o Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

o Wash the cells twice with PBS.

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

¢ \Wash the cells twice with PBS.

e Add the click chemistry reaction mix (diluted 1:5 in PBS) to the cells and incubate for 1 hour
at room temperature, protected from light.

e Wash the cells three times with PBS.

o (Optional) Counterstain the nuclei with Hoechst 33342 or DAPI for 5 minutes.

o Wash the cells twice with PBS.

» Mount the coverslips onto microscope slides using an appropriate mounting medium.
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» Image the cells using a fluorescence microscope or a confocal microscope with the
appropriate filter sets for the chosen fluorophore and nuclear stain.

Troubleshooting

e No or weak fluorescent signal:

[¢]

Increase the concentration of the SirReall-O-propargyl probe or the azide-fluorophore.

[¢]

Increase the incubation time for labeling or the click reaction.

o

Ensure that the TCEP solution is freshly prepared, as it is prone to oxidation.

o

Verify the activity of the recombinant Sirt2 or the expression of Sirt2 in the cell line.
o High background fluorescence:

o Decrease the concentration of the probe or the fluorophore.

o Increase the number and duration of the wash steps.

o Include a no-probe control to assess background fluorescence from the cells or the click
reagents.

o Cell toxicity:
o Decrease the probe concentration or the incubation time.

o Ensure that the DMSO concentration in the final culture medium is below 0.5%.

Conclusion

SirReall-O-propargyl-based fluorescent probes are versatile and powerful tools for studying
the activity and localization of Sirt2. The protocols provided herein offer a starting point for
researchers to incorporate these probes into their experimental workflows. By enabling the
specific visualization of active Sirt2, these probes will facilitate a deeper understanding of the
biological roles of this important enzyme and aid in the discovery of novel therapeutic agents
targeting sirtuin pathways.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b2704429?utm_src=pdf-body
https://www.benchchem.com/product/b2704429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2704429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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